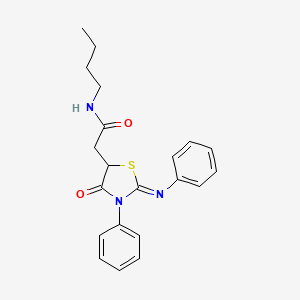
(E)-N-ブチル-2-(4-オキソ-3-フェニル-2-(フェニルイミノ)チアゾリジン-5-イル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-butyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide is a useful research compound. Its molecular formula is C21H23N3O2S and its molecular weight is 381.49. The purity is usually 95%.
BenchChem offers high-quality (E)-N-butyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-butyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん活性
チアゾリジン誘導体は、潜在的な抗がん剤として有望であることが示されています。その独特の構造的特徴は、創薬のための魅力的な候補となっています。研究によると、この化合物は、がん細胞の増殖を阻害し、血管新生を抑制し、アポトーシスを誘導する可能性があります。 その具体的なメカニズムと潜在的な臨床応用を調査するためには、さらなる研究が必要です .
生物活性
(E)-N-butyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide is a thiazolidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The compound belongs to a class of thiazolidine derivatives, which are known for their diverse biological activities. The synthesis typically involves the condensation of thiazolidine derivatives with appropriate acetamides, leading to the formation of the target compound. The structure features a thiazolidine ring that is crucial for its biological activity.
Anticancer Activity
Thiazolidine derivatives, including (E)-N-butyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide, have shown promising anticancer properties. Research indicates that these compounds can induce apoptosis in various cancer cell lines through multiple mechanisms:
- Induction of Apoptosis : Studies have demonstrated that thiazolidine derivatives can activate intrinsic and extrinsic apoptotic pathways in cancer cells, leading to cell death. For instance, compounds similar to (E)-N-butyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide have been shown to exhibit significant cytotoxic effects against leukemia and breast cancer cell lines .
- Cell Cycle Arrest : Certain derivatives have been observed to cause cell cycle arrest at various phases, which is essential for halting the proliferation of cancer cells .
- Mechanisms of Action : The mechanisms include modulation of signaling pathways related to cell survival and proliferation, such as the inhibition of PI3K/Akt and MAPK pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of pathogens:
- Antibacterial Activity : Thiazolidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, compounds similar to (E)-N-butyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide exhibited minimum inhibitory concentrations (MICs) in the range of 10.7–21.4 μmol/mL against various bacterial strains .
- Antifungal Properties : Some derivatives have demonstrated antifungal activity, making them potential candidates for treating fungal infections .
Case Studies and Research Findings
Several studies have explored the biological activity of thiazolidine derivatives:
- Study on Antiproliferative Activity : A study reported that thiazolidine derivatives showed variable degrees of antiproliferative activity against different tumor cell lines, with some compounds displaying IC50 values as low as 7.70 μM .
- Mechanistic Insights : Research has indicated that these compounds can inhibit key enzymes involved in cancer progression and microbial resistance, such as aldose reductase and glucosidases .
Data Summary
The following table summarizes key findings related to the biological activity of (E)-N-butyl-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide and related compounds:
特性
IUPAC Name |
N-butyl-2-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-2-3-14-22-19(25)15-18-20(26)24(17-12-8-5-9-13-17)21(27-18)23-16-10-6-4-7-11-16/h4-13,18H,2-3,14-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWJUSCKNNMNAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1C(=O)N(C(=NC2=CC=CC=C2)S1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














